molecular formula C18H22N2O4 B368078 3,4,5-TRIMETHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE CAS No. 524058-09-1

3,4,5-TRIMETHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE

Cat. No.: B368078
CAS No.: 524058-09-1
M. Wt: 330.4g/mol
InChI Key: CMPXHYPNFNPUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with three methoxy groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-2-(pyridin-2-yl)ethylamine to yield the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the pyridine ring and has different pharmacological properties.

    N-Methyl-N-[2-(pyridin-2-yl)ethyl]benzamide: Lacks the methoxy groups, affecting its binding affinity and biological activity.

    3,4,5-Trimethoxyphenethylamine: A structurally related compound with different functional groups and applications.

Uniqueness

3,4,5-Trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is unique due to the combination of methoxy groups and the pyridine ring, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

524058-09-1

Molecular Formula

C18H22N2O4

Molecular Weight

330.4g/mol

IUPAC Name

3,4,5-trimethoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2O4/c1-20(10-8-14-7-5-6-9-19-14)18(21)13-11-15(22-2)17(24-4)16(12-13)23-3/h5-7,9,11-12H,8,10H2,1-4H3

InChI Key

CMPXHYPNFNPUTO-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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